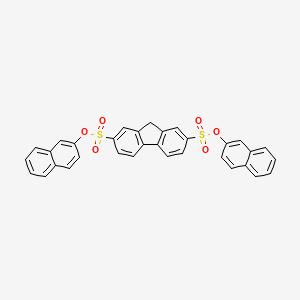

di(2-naphthyl) 9H-fluorene-2,7-disulfonate

Description

Significance of Fluorene (B118485) and its Derivatives in Conjugated Systems for Electronic and Optical Applications

Fluorene and its derivatives are highly valued as building blocks in materials science, particularly for applications in electronics and photonics. Th nih.goveir prominence stems from the fluorene unit's rigid, planar structure and its nature as a π-conjugated system, which is conducive to efficient charge transport. Th mdpi.comnih.govese characteristics, combined with good thermal stability and high photoluminescence efficiency, make fluorene-based materials promising candidates for use as emitters in organic light-emitting diodes (OLEDs).

T mdpi.comconsensus.apphe chemical versatility of the fluorene core, especially at its C9 position and the C2/C7 positions, allows for extensive structural modifications. By mdpi.com attaching various functional groups, scientists can manipulate the electronic and photophysical properties of the resulting molecules to achieve desired outcomes, such as specific emission colors or improved charge injection/transport capabilities. Th mdpi.comresearchgate.netis adaptability has led to the development of a vast range of fluorene-based compounds and polymers for use in OLEDs, solar cells, and sensors.

# nih.govnih.gov### 1.2. Role of Sulfonate Functionality in Modulating the Properties of Fluorene-Based Compounds

The introduction of sulfonate groups (–SO₃⁻) or sulfonic acid groups (–SO₃H) via aromatic sulfonation is a powerful strategy for modifying the properties of fluorene-based compounds. Ar wikipedia.orgomatic sulfonation is a reversible electrophilic substitution reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid group. Th wikipedia.orgis functionalization can significantly alter a molecule's solubility, electronic nature, and stability.

Specifically, sulfonation can enhance the solubility of otherwise water-insoluble aromatic compounds, which is crucial for certain processing techniques or for applications in biological or aqueous environments. El openochem.orgectronically, the sulfonate group is electron-withdrawing, which can influence the energy levels of the molecular orbitals (HOMO/LUMO) of the fluorene system. This modulation is critical for designing materials with specific charge-transport properties or for tuning the emission characteristics in optoelectronic devices. Furthermore, the strategic placement of sulfonate groups can serve as a reactive handle for further functionalization or for directing subsequent chemical substitutions on the aromatic core. Re wikipedia.orgcent research has highlighted methods for precisely controlling the degree of sulfonation on aromatic polymers, opening pathways to upgrade plastic waste into high-value electronic materials like PEDOT:PSS.

# acs.orgresearchgate.net### 1.3. Overview of di(2-naphthyl) 9H-fluorene-2,7-disulfonate within the Context of Fluorene-Sulfonate Chemistry

This compound is a specific ester derivative of 9H-fluorene-2,7-disulfonic acid. In this molecule, the acidic protons of the two sulfonic acid groups on the fluorene backbone are replaced by 2-naphthyl groups. This compound is identified by its CAS Number 302904-38-7. It sigmaaldrich.com is offered by chemical suppliers as a rare chemical for early discovery research, indicating its role as a building block or a subject of study for novel material properties.

W sigmaaldrich.comsigmaaldrich.comhile extensive literature on this exact molecule is not widely available, its chemical structure allows for informed predictions about its properties. Th uni.lue combination of the rigid, light-emitting fluorene core, the electronically-active sulfonate linkers, and the large, aromatic naphthyl groups suggests a complex interplay of properties. The naphthyl groups significantly increase the molecule's size and π-conjugated system, which could influence its thermal stability, solubility in organic solvents, and its photophysical (absorption and emission) characteristics.

Below is a table detailing the known and predicted properties of this compound.

| Property | Value | Source |

| Compound Name | This compound | |

| CAS Number | 302904-38-7 | |

| sigmaaldrich.com | Molecular Formula | C₃₃H₂₂O₆S₂ |

| sigmaaldrich.comuni.lu | Molecular Weight | 578.668 g/mol |

| Monoisotopic Mass | 578.08575 Da | |

| uni.lu | Predicted XlogP | 8.2 |

| uni.lu | Predicted Collision Cross Section ([M+H]⁺) | 237.8 Ų |

| uni.lu | ||

| Table 1: Physicochemical properties of this compound. Data sourced from computational predictions and supplier information. |

Scope and Academic Research Objectives

The academic interest in compounds like this compound is driven by several key research objectives in materials science. A primary goal is the synthesis and characterization of novel, well-defined molecules to systematically study structure-property relationships. By tci-thaijo.orgresearchgate.net synthesizing a series of related derivatives, researchers can understand how specific structural changes—such as altering the ester group on the sulfonate—impact the material's electronic and optical behavior.

A mdpi.com major application-focused objective is the development of new materials for optoelectronic devices. Re tci-thaijo.orgsearch in this area involves fabricating and testing devices like OLEDs to evaluate the synthesized compound's performance as an emitter, host, or charge-transporting material. Th mdpi.comresearchgate.nete goals are to achieve high efficiency, specific emission colors, and long operational stability. Fo nih.govr instance, studies often focus on creating new blue-light-emitting polymers or developing single-layer white OLEDs. Th nih.govresearchgate.nete synthesis of novel fluorene derivatives is also pursued for applications beyond electronics, including as inhibitors for enzymes like pyruvate (B1213749) dehydrogenase kinase in drug discovery research.

An exploration of the synthetic pathways toward this compound and its analogs reveals a multi-step process rooted in classic aromatic chemistry. The synthesis hinges on the controlled sulfonation of a fluorene precursor, followed by the activation of the resulting sulfonic acid groups and subsequent esterification. This article delineates the key synthetic methodologies for producing the target compound and related derivatives, focusing on the preparation of the crucial fluorene-2,7-disulfonic acid intermediate and its conversion to the final product.

Structure

3D Structure

Properties

IUPAC Name |

dinaphthalen-2-yl 9H-fluorene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H22O6S2/c34-40(35,38-28-11-9-22-5-1-3-7-24(22)18-28)30-13-15-32-26(20-30)17-27-21-31(14-16-33(27)32)41(36,37)39-29-12-10-23-6-2-4-8-25(23)19-29/h1-16,18-21H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIDGTGWEVZKLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)OC3=CC4=CC=CC=C4C=C3)C5=C1C=C(C=C5)S(=O)(=O)OC6=CC7=CC=CC=C7C=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H22O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302904-38-7 | |

| Record name | DI(2-NAPHTHYL) 9H-FLUORENE-2,7-DISULFONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of Di 2 Naphthyl 9h Fluorene 2,7 Disulfonate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns, the precise arrangement of atoms in di(2-naphthyl) 9H-fluorene-2,7-disulfonate can be determined.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the fluorene (B118485), naphthyl, and methylene (B1212753) protons. The parent fluorene molecule shows aromatic protons in the range of 7.2 to 7.7 ppm and a characteristic singlet for the methylene (C9) protons around 3.8 ppm. chemicalbook.com In the target molecule, the electron-withdrawing nature of the sulfonate groups at the C2 and C7 positions of the fluorene ring will cause a downfield shift (deshielding) of the adjacent aromatic protons (H1, H3, H6, H8). Protons on the naphthyl rings will present a complex series of multiplets, typical for substituted naphthalene (B1677914) systems.

Predicted ¹H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Fluorene H1, H8 | 7.8 - 8.0 | Doublet | Deshielded by adjacent sulfonate group. |

| Fluorene H3, H6 | 7.7 - 7.9 | Doublet | Deshielded by adjacent sulfonate group. |

| Fluorene H4, H5 | 7.4 - 7.6 | Doublet | Less affected by the sulfonate group. |

| Fluorene H9 | ~3.9 - 4.1 | Singlet | Methylene bridge protons. |

| Naphthyl Protons | 7.2 - 8.1 | Multiplets | Complex pattern due to multiple non-equivalent protons on the two naphthyl rings. |

Note: These are estimated values. Actual chemical shifts can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. For the parent fluorene, carbon signals appear between approximately 37 ppm for the C9 methylene carbon and 120-145 ppm for the aromatic carbons. chemicalbook.comspectrabase.com In this compound, the C2 and C7 carbons, being directly attached to the strongly electron-withdrawing sulfonate groups, are expected to be significantly deshielded and shifted downfield. The carbons of the two naphthyl moieties will also show distinct signals, with the C2' carbon (the carbon atom bonded to the sulfonate oxygen) being notably shifted. researchgate.net

Predicted ¹³C NMR Chemical Shifts

| Carbon Group | Predicted Chemical Shift (δ, ppm) | Notes |

| Fluorene C9 | ~37 | Methylene bridge carbon. |

| Fluorene C2, C7 | 145 - 150 | Directly attached to sulfonate groups; significantly deshielded. |

| Other Fluorene Aromatic Carbons | 120 - 145 | Aromatic carbons of the fluorene backbone. |

| Naphthyl C2' | 148 - 152 | Carbon bonded to the sulfonate ester oxygen. |

| Other Naphthyl Aromatic Carbons | 110 - 135 | Aromatic carbons of the naphthyl rings. |

Note: These are estimated values. Actual chemical shifts can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are crucial for identifying the specific functional groups present in a molecule.

The FTIR spectrum of this compound would be dominated by the characteristic absorption bands of the sulfonate groups. Sulfonates exhibit strong, distinct peaks for the sulfur-oxygen double bonds. blogspot.com Specifically, a strong asymmetric stretching vibration (S=O) appears around 1350 cm⁻¹, while the symmetric stretch is found near 1175 cm⁻¹. blogspot.comresearchgate.net Multiple strong bands for the S-O single bond stretch are also expected in the 1000-750 cm⁻¹ region. blogspot.com The spectrum would also feature aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, characteristic of the fluorene and naphthalene ring systems. tandfonline.comnasa.gov

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| ~1350 | Asymmetric S=O Stretch (Sulfonate) | Strong |

| ~1175 | Symmetric S=O Stretch (Sulfonate) | Strong |

| 1000 - 750 | S-O Stretch (Sulfonate) | Strong |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong |

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-systems of the molecule.

The UV-Vis spectrum of this compound is expected to show intense absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the aromatic fluorene and naphthalene chromophores. The parent fluorene molecule typically exhibits an absorption maximum (λmax) at approximately 261 nm. aatbio.comresearchgate.net Naphthalene shows strong absorption bands below 300 nm. researchgate.netresearchgate.net The final compound, being a large conjugated system, will likely display a complex spectrum that is a composite of these two systems. The sulfonate groups, acting as auxochromes, may cause minor shifts in the absorption maxima. The primary absorptions are anticipated to be high-energy transitions characteristic of extended aromatic systems.

Predicted UV-Vis Absorption Maxima (λmax)

| Chromophore | Predicted λmax (nm) | Electronic Transition |

| Fluorene Moiety | ~260 - 270 | π → π |

| Naphthalene Moiety | ~270 - 290 | π → π |

| Extended Conjugated System | < 350 | π → π* |

Photoluminescence (PL) and Fluorescence Spectroscopy for Emission Properties

The emission characteristics of fluorene-based compounds are central to their application in optoelectronic devices. The core 9H-fluorene structure is known for its violet fluorescence. researchgate.net Derivatives, particularly those functionalized at the C-2 and C-7 positions, typically exhibit strong blue photoluminescence with high quantum efficiencies. iitk.ac.inmdpi.com The nature of the substituents at these positions, as well as at the C-9 bridge, significantly influences the emission spectra. mdpi.com For instance, poly(9,9-dihexylfluorene) in a chloroform (B151607) solution demonstrates strong blue photoluminescence with an emission maximum around 440 nm. iitk.ac.in The introduction of different end units on both sides of the fluorene core alters the photophysical properties; a study on symmetrical 2,7-disubstituted fluorenes found fluorescence maxima ranging from 418 nm to 430 nm in THF solution, determined by the extent of the π-conjugation. mdpi.com

A common issue in polyfluorenes is the appearance of a lower-energy green emission band, often centered around 530-550 nm, which degrades the color purity of the blue emission. researchgate.net This phenomenon is widely attributed to the formation of ketone defects (fluorenone moieties) at the C-9 position of the fluorene unit, which can occur through photo- or electro-oxidation. researchgate.net These fluorenone sites act as low-energy traps, leading to efficient energy transfer from the fluorene segments and subsequent green emission. researchgate.net

In water-soluble dendronized poly(fluorene-phenylene)s, which feature a fluorene backbone, high photoluminescence quantum yields have been achieved. 20.210.105 For a second-generation deprotected dendronized polyfluorene, a remarkably high quantum yield of 94% was observed in water, with the polymers exhibiting bright blue emission. 20.210.105 This demonstrates that appropriate molecular design can mitigate quenching effects often seen in aqueous environments.

| Compound/System | Solvent/State | Emission Max (λ_em) | Quantum Yield (Φ_F) | Reference |

| Poly(9,9-dihexylfluorene) | Chloroform | ~440 nm | - | iitk.ac.in |

| 2,7-disubstituted fluorene derivative (shortest conjugation) | THF | 418 nm | - | mdpi.com |

| 2,7-disubstituted fluorene derivative (longest conjugation) | THF | 430 nm | - | mdpi.com |

| Second-generation dendronized polyfluorene | Water | - | 94% | 20.210.105 |

| Fluorenone defect emission in polyfluorenes | Solid State | ~530-550 nm | - | researchgate.net |

Two-Photon Absorption Studies of Derivatives

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, making it a critical property for applications like 3D bioimaging and optical power limiting. elsevierpure.comwikipedia.org The fluorene core is an excellent and stable π-conjugated system that can be readily functionalized to enhance TPA properties. ucf.edu

Studies on fluorene derivatives have shown that their TPA cross-sections (σ₂) can be systematically tuned. Symmetrical molecules featuring a π-conjugated system flanked by electron-withdrawing groups often exhibit large TPA cross-sections. ucf.edu For example, a symmetrical fluorene derivative with benzothiazole (B30560) electron-withdrawing groups at the 2- and 7-positions exhibited a peak TPA cross-section of 6000 GM (Goeppert-Mayer units) at 600 nm. ucf.edu Another study reported new fluorene derivatives with phosphonate (B1237965) and nitro electron-withdrawing groups, which showed high TPA cross-sections of 650 GM and 1300 GM, respectively. ucf.edu

The molecular structure, including the choice of donor and acceptor groups and their placement, significantly impacts TPA performance. rsc.org Theoretical and experimental investigations on various fluorene derivatives have demonstrated that combining donor and acceptor groups in a push-pull configuration can enhance the TPA cross-section. rsc.org Research on 2,7-bis(styryl)fluorene derivatives revealed maximum TPA cross-section values of ~1300–1900 GM. rsc.org The TPA spectra for these compounds were measured over a broad spectral range, confirming that fluorene-based systems can be engineered for strong nonlinear absorption. rsc.org

| Fluorene Derivative Type | TPA Cross-Section (σ₂) | Wavelength (nm) | Reference |

| Symmetrical, 2,7-bis(benzothiazolyl) | 6000 GM | 600 | ucf.edu |

| Symmetrical, 2,7-bis(styryl) derivative 1 | ~1300 GM | ~660 | rsc.org |

| Symmetrical, 2,7-bis(styryl) derivative 2 | ~1900 GM | ~660 | rsc.org |

| Asymmetrical, nitro-substituted | 1300 GM | - | ucf.edu |

| Asymmetrical, phosphonate-substituted | 650 GM | - | ucf.edu |

Solvatochromism Investigations in Varied Environments

Solvatochromism, the change in a substance's color with solvent polarity, is a key feature of push-pull fluorophores that undergo intramolecular charge transfer (ICT) in the excited state. nih.gov Fluorene derivatives featuring electron-donating and electron-withdrawing groups are excellent candidates for solvatochromic dyes.

A study of a fluorene-linked nucleoside (dCFL) demonstrated a significant solvatochromic effect, with emission maxima ranging from 421 nm in dioxane to 544 nm in methanol. nih.gov This large spectral shift, covering a significant portion of the visible spectrum, is indicative of a highly polar excited state. nih.gov Similarly, another water-soluble solvatochromic molecule, 7-(dimethylamino)-2-fluorenesulfonate (2,7-DAFS), showed a blue-shift in its fluorescence maximum as the solvent polarity decreased. nih.gov

The magnitude of the solvatochromic shift provides insight into the change in the molecule's dipole moment between the ground and excited states. For two D–π–A thiophene-based compounds, a large bathochromic (red) shift in the fluorescence emission was observed with increasing solvent polarity, while the absorption spectra were less affected. nih.gov This indicates that the dipole moment of the excited state is higher than that of the ground state. nih.gov For one derivative, the emission peak shifted by 162 nm when moving from nonpolar cyclohexane (B81311) to polar DMSO. nih.gov This behavior is characteristic of fluorene-based push-pull systems, where the rigid and planar fluorene acts as an efficient π-bridge for charge transfer. mdpi.com

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Reference |

| Alkyne-linked fluorene 8 | Dioxane | 382 | 421 | nih.gov |

| Alkyne-linked fluorene 8 | Acetonitrile | 386 | 506 | nih.gov |

| Alkyne-linked fluorene 8 | Methanol | 386 | 544 | nih.gov |

| DMAT (Thiophene-based D-π-A) | Cyclohexane | 412 | 454 | nih.gov |

| DMAT (Thiophene-based D-π-A) | DMSO | 430 | 616 | nih.gov |

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) for Redox Properties and Energy Levels

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of molecules and determine their frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These energy levels are crucial for designing materials for organic electronic devices like OLEDs, as they govern charge injection and transport. st-andrews.ac.uk

For fluorene derivatives, the HOMO and LUMO levels can be modulated by introducing different substituents. In a study of a fluorene-bridged emitter (DDiKTa-F), CV measurements in deaerated DCM showed an irreversible oxidation and a quasi-reversible reduction. st-andrews.ac.uk From the differential pulse voltammetry (DPV) peaks, the HOMO and LUMO levels were calculated to be -5.68 eV and -2.86 eV, respectively. st-andrews.ac.uk The introduction of the fluorene bridge was found to act as an electron donor, destabilizing both the HOMO and LUMO levels compared to a reference compound without the bridge. st-andrews.ac.uk

The HOMO level is typically calculated from the onset potential of the first oxidation peak, while the LUMO level is determined from the onset of the reduction peak. The energy gap can then be derived from these values. This method provides essential data for predicting the electronic properties and suitability of fluorene-based materials in multilayered electronic devices.

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

| DDiKTa-F | -5.68 | -2.86 | 2.82 | st-andrews.ac.uk |

| DiKTa (reference) | -6.10 | -2.99 | 3.11 | st-andrews.ac.uk |

| DDiKTa (reference) | -5.97 | -3.07 | 2.90 | st-andrews.ac.uk |

Impedance Spectroscopy for Charge Transport Analysis

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the charge transport, charge transfer, and interfacial processes in organic semiconductor devices. By applying a small AC voltage perturbation over a range of frequencies, EIS can deconstruct the complex impedance of a device into its constituent resistive and capacitive elements, providing insight into the mobility of charge carriers and the dynamics at interfaces.

While specific EIS studies on "this compound" are not prominently available in the reviewed literature, the technique is widely applied to fluorene-based polymers and organic devices. In the context of organic semiconductors, charge carrier mobility is a critical parameter. Studies on fluorene-thiophene copolymers have investigated intramolecular charge carrier mobility using techniques like flash-photolysis time-resolved microwave conductivity, revealing high mobilities of about 1 cm² V⁻¹ s⁻¹. acs.org The presence of different interfaces, such as those in polymer blends versus copolymers, significantly affects charge transport. researchgate.net

In a typical organic device, an EIS spectrum can help identify the bulk resistance of the organic layers, which is related to charge carrier mobility, and the charge transfer resistance at the electrode/organic and organic/organic interfaces. Modeling the impedance data with an equivalent circuit allows for the quantification of these properties, which are essential for understanding and optimizing device performance, such as in OLEDs or organic photovoltaics.

Molecular Weight and Polydispersity Analysis (for Polymeric Forms)

For polymeric forms of fluorene derivatives, such as water-soluble polyfluorenes or poly(fluorene-phenylene)s, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining molecular weight and molecular weight distribution. 20.210.105lcms.cz This analysis provides the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), where PDI = Mw/Mn. nih.gov

The PDI is a measure of the breadth of the molecular weight distribution in the polymer sample; a value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values indicate a broader distribution. lcms.cz In the synthesis of conjugated polymers like polyfluorenes, controlling the PDI is important as it can influence properties such as solubility, film morphology, and electronic performance. iitk.ac.in

For example, in the synthesis of dendronized polyfluorenes, GPC was performed using THF as the eluent and polystyrene standards for calibration to confirm the successful polymerization and characterize the resulting macromolecules. 20.210.105 Similarly, the characterization of new light-emitting fluorene copolymers by SEC is a crucial step to correlate the polymer chain length and distribution with their observed photo- and electroluminescent properties. nih.gov

| Polymer System | Analysis Technique | Eluent | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| Polyfluorene Copolymers | SEC | THF | Varies | Varies | Varies | nih.gov |

| Dendronized Polyfluorenes | GPC | THF | - | - | - | 20.210.105 |

| Poly(9,9-dihexylfluorene) | GPC | THF | - | - | - | iitk.ac.in |

| General Water-Soluble Polymers | GPC/SEC | Aqueous Buffer | Varies | Varies | Varies | lcms.cz |

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of oligomers and polymers. shimadzu.com The principle of SEC is based on the differential elution of molecules from a column packed with porous gel; larger molecules are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have longer retention times. shimadzu.com This technique is particularly valuable for assessing the purity and polydispersity of synthesized fluorene-based materials.

In the context of this compound, which can be a monomer for polymerization or a component in supramolecular assemblies, SEC is instrumental in verifying its molecular integrity and in characterizing any resulting polymeric species. The analysis provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.

Detailed Research Findings:

While specific experimental SEC data for this compound is not extensively published, the analysis of structurally related fluorene-based oligomers and polymers by SEC is a well-established practice. For instance, research on polyfluorenes often employs SEC to monitor the success of polymerization reactions and to purify fractions with specific molecular weight ranges. These studies typically use a calibrated system with known standards, such as polystyrene, to correlate elution times with molecular weights. lcms.cz The choice of eluent and column packing material is critical and depends on the solubility of the analyte. For sulfonated compounds like this compound, polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often suitable eluents. lcms.cz

Below is an illustrative data table representing typical SEC results for a fluorene-based oligomer, demonstrating the type of information that would be obtained for this compound systems.

Table 1: Illustrative Size Exclusion Chromatography Data for a Fluorene-Based Oligomer

| Parameter | Value | Description |

|---|---|---|

| Number-Average Molecular Weight (Mn) | 5,200 g/mol | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | 5,500 g/mol | An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average. |

| Polydispersity Index (PDI) | 1.06 | A measure of the distribution of molecular mass in a given polymer sample. A value close to 1.0 indicates a narrow distribution. |

| Peak Retention Time (Rt) | 15.2 min | The time it takes for the analyte to pass through the chromatography column. |

| Eluent | Tetrahydrofuran (THF) | The solvent used to carry the sample through the column. |

| Column | Polystyrene-Divinylbenzene | The type of stationary phase used in the chromatography column. |

| Detector | Refractive Index (RI) | The detector used to measure the concentration of the analyte as it elutes from the column. |

X-ray Diffraction (XRD) for Crystalline and Amorphous Structures

X-ray Diffraction (XRD) is an indispensable analytical technique for investigating the atomic and molecular structure of materials. It can differentiate between crystalline and amorphous states and provide detailed information about the crystal lattice parameters of well-ordered materials. iaea.org For a compound like this compound, XRD analysis can reveal how the bulky naphthyl and sulfonate groups influence the molecular packing in the solid state.

The planarity of the fluorene core is a key feature, although substitutions at the C9 position and interactions with neighboring molecules can introduce some twisting. mdpi.com The arrangement of molecules in the crystal lattice, dictated by intermolecular forces such as π-π stacking and hydrogen bonding (if applicable), has a profound impact on the material's electronic and photophysical properties.

Detailed Research Findings:

The analysis of various 9,9-disubstituted fluorenes reveals that the angle between the two benzene (B151609) rings of the fluorene unit can deviate slightly from planarity due to packing forces. mdpi.com For this compound, the large naphthyl and sulfonate groups would be expected to play a dominant role in the crystal packing, potentially leading to complex layered structures.

The following table presents a compilation of crystallographic data for several fluorene derivatives, illustrating the range of structures that can be anticipated. This provides a comparative basis for what might be expected from an XRD analysis of this compound.

Table 2: Representative Crystallographic Data for Substituted Fluorene Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| 9,9-dimethyl-9H-fluorene | Orthorhombic | Iba2 | 16.34 | 13.98 | 9.85 | 90 | mdpi.com |

| 9,9-bis(hydroxymethyl)-9H-fluorene | Orthorhombic | P212121 | 7.89 | 11.23 | 13.45 | 90 | mdpi.com |

| 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde | Monoclinic | P21/c | 10.12 | 11.56 | 15.23 | 105.4 | nih.gov |

Computational and Theoretical Investigations of Fluorene 2,7 Disulfonate Compounds

Quantum Chemical Calculations for Electronic Structure and Photophysics

Quantum chemical calculations are pivotal in elucidating the fundamental electronic behavior and photophysical processes of organic molecules. These methods provide a molecular-level understanding of how the arrangement of atoms and electrons dictates the material's performance in electronic devices.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organic semiconductor materials like di(2-naphthyl) 9H-fluorene-2,7-disulfonate, DFT is instrumental in determining the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO level is associated with the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the energy gap (Eg), is a critical parameter that determines the intrinsic electronic and optical properties of the material. A smaller energy gap generally corresponds to absorption at longer wavelengths.

For this compound, the fluorene (B118485) core typically contributes to a high HOMO energy, facilitating efficient hole injection. The introduction of the electron-withdrawing sulfonate groups and the extended conjugation from the naphthyl moieties are expected to modulate both the HOMO and LUMO levels. Specifically, the sulfonate groups would lower both frontier orbital energies, while the naphthyl groups would lead to a smaller energy gap compared to a simpler phenyl-substituted analogue.

Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound based on DFT Calculations (Note: These are hypothetical values for illustrative purposes, as specific experimental or computational data for this compound is not available in the searched literature.)

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -5.8 to -6.2 | Influences hole injection and transport properties. |

| LUMO Energy | -2.5 to -2.9 | Affects electron injection and transport capabilities. |

| Energy Gap (Eg) | 3.0 to 3.4 | Determines the absorption and emission color of the material. |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited states of molecules. TD-DFT calculations provide detailed information about electronic excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital. These energies are directly related to the absorption peaks observed in UV-Vis spectroscopy.

Furthermore, TD-DFT can predict the oscillator strength of these transitions, which is a measure of their probability. Strong optical transitions are crucial for applications in light-emitting and light-absorbing devices. For this compound, TD-DFT would likely reveal intense π-π* transitions localized on the fluorene and naphthyl moieties. The calculations would also elucidate the nature of these transitions, for instance, whether they involve charge transfer character from the fluorene core to the naphthyl groups.

Table 2: Predicted Major Optical Transitions for this compound from TD-DFT Calculations (Note: These are hypothetical values for illustrative purposes.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Description |

| S0 → S1 | ~3.5 | ~354 | > 1.0 | Strong π-π* transition, primarily localized on the fluorene core. |

| S0 → S2 | ~3.8 | ~326 | ~0.5 | π-π* transition with contributions from the naphthyl groups. |

Molecular Dynamics Simulations for Conformational Analysis

The performance of organic electronic materials is not solely dependent on their intrinsic electronic properties but also on how the molecules pack in the solid state. Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of flexible molecules like this compound. nih.gov

MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. nih.gov This allows for the investigation of the preferred three-dimensional structures (conformations) of the molecule and the rotational barriers between different conformers. The orientation of the naphthyl groups relative to the fluorene backbone is of particular interest, as it will significantly impact the intermolecular interactions and, consequently, the bulk material properties. By simulating a large ensemble of molecules, MD can provide insights into the amorphous or crystalline nature of the material, which is crucial for charge transport.

Modeling of Charge Transport Mechanisms within Fluorene-Based Architectures

Understanding how charge carriers (electrons and holes) move through a material is fundamental to designing efficient electronic devices. For fluorene-based architectures, charge transport is typically modeled as a "hopping" process, where charges jump between adjacent molecules. The rate of this hopping is highly dependent on two key parameters: the reorganization energy and the electronic coupling between molecules.

Computational models, often parameterized using DFT results, can quantify these parameters. The reorganization energy is the energy required to deform the geometry of a molecule upon accepting or donating a charge. The electronic coupling (or transfer integral) is a measure of the orbital overlap between neighboring molecules. By calculating these values for various molecular packing arrangements, which can be predicted by MD simulations, a comprehensive model of charge transport can be constructed. This allows for the prediction of charge carrier mobilities, a key performance metric for organic semiconductors. Studies on related fluorene derivatives have shown that the substitution pattern on the fluorene core significantly influences these charge transport parameters. rsc.org

Prediction of Spectroscopic Properties and Spectral Shifts

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data for validation. As discussed, TD-DFT can predict the UV-Vis absorption spectrum. nih.gov Moreover, these calculations can be performed in the presence of a solvent model to predict solvatochromic shifts—the change in absorption or emission color with the polarity of the solvent. nih.gov

For this compound, it is expected that the absorption and emission spectra would be red-shifted (shifted to longer wavelengths) in more polar solvents. This is because the excited state is often more polar than the ground state in such fluorene derivatives, and a polar solvent stabilizes the excited state more effectively. nih.gov Computational models can quantify this effect, providing a deeper understanding of the molecule's interaction with its environment. Similarly, predictions of vibrational spectra (Infrared and Raman) can aid in the structural characterization of the synthesized compound.

Academic Research Applications in Advanced Materials Science

Organic Electronics and Optoelectronics

The unique electronic and photophysical properties of fluorene-based molecules make them prime candidates for a range of applications in organic electronics. The extended π-conjugation of the fluorene (B118485) core provides a rigid and efficient framework for charge transport, a critical requirement for many optoelectronic devices.

Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

In OLEDs and OSCs, hole transport materials (HTMs) are essential for facilitating the efficient movement of positive charge carriers (holes) from the anode to the emissive or active layer. Fluorene derivatives are widely investigated for this purpose due to their high hole mobility and excellent thermal stability. The incorporation of naphthyl-substituted triphenylamine (B166846) or similar moieties into molecular structures is a common strategy to enhance hole-transporting capabilities.

| Property | Value | Compound |

| HOMO Energy Level | -4.99 eV | 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) |

| Hole Mobility | High (qualitative) | Symmetrical fluorene compounds with biphenyl (B1667301) core |

| Glass Transition Temp. | >139 °C | Various bulky triarylamine-substituted fluorenes |

This table presents data for representative fluorene-based compounds to illustrate typical properties.

Performance Enhancement in Perovskite Solar Cells (PSCs) as Hole Transport Layers

Perovskite solar cells have seen remarkable progress, with the hole transport layer (HTL) playing a pivotal role in achieving high power conversion efficiencies (PCE) and stability. Fluorene-based HTMs are attractive for PSCs due to their tunable energy levels, which can be matched with the valence band of the perovskite absorber layer to ensure efficient hole extraction and minimize energy loss. nih.govresearchgate.net

Novel non-spiro, fluorene-based small-molecule HTMs have yielded impressive results in planar PSCs, achieving PCEs of over 18%, which is comparable to the 18.9% obtained with the widely used Spiro-OMeTAD. nih.gov These materials often exhibit good solubility and high thermal stability, with decomposition temperatures exceeding 400°C. nih.gov The design of such molecules often involves incorporating larger π-conjugated systems to improve the conductivity of the HTL. acs.org The di(2-naphthyl) substitution in the target compound aligns with this strategy, suggesting its potential to function as an effective dopant-free HTM, thereby enhancing the stability of the PSC device. acs.org

| HTM | PCE | Device Architecture |

| V1050 (fluorene-based) | 18.3% | Planar Perovskite Solar Cell |

| Spiro-OMeTAD (standard) | 18.9% | Planar Perovskite Solar Cell |

| CS-06 (fluorene end-groups) | 21.10% | n-i-p Perovskite Solar Cell |

This table showcases the performance of advanced fluorene-based Hole Transport Materials in Perovskite Solar Cells. nih.govresearchgate.net

Development of Light-Emitting Materials and Dyes

The inherent blue fluorescence of the fluorene unit makes it a foundational component for light-emitting materials in OLEDs. The emission properties can be tuned by chemical modification at the C-2, C-7, and C-9 positions of the fluorene core. Symmetrical fluorene derivatives are of particular interest for creating emitters with high photoluminescence efficiency. nih.gov

Naphthalene-containing molecules are also well-known for their blue electroluminescence. By combining the fluorene scaffold with naphthyl groups, it is possible to develop materials with high efficiency and color purity for blue OLEDs. For example, derivatives of fluorene end-capped with naphthalene (B1677914) have been successfully used as blue-emitting materials. The sulfonate groups in di(2-naphthyl) 9H-fluorene-2,7-disulfonate could further modify the electronic properties and solubility, potentially making it suitable for solution-processed devices.

Utilization in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are a key component of future flexible and transparent electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in the active channel. Fluorene-based materials are promising candidates for OFETs due to their rigid, planar structure which can facilitate intermolecular π-π stacking, leading to efficient charge transport.

While specific OFET performance metrics for this compound are not documented, related compounds like naphthalene diimides (NDIs) have shown high electron mobilities. mdpi.com The combination of the fluorene core, known for good hole transport, with the electron-accepting character that can be imparted by the sulfonate groups and the extended conjugation from the naphthyl units, suggests that this compound could be explored for ambipolar or n-type transistor applications.

Polymer Chemistry and Engineering

The rigid and functionalizable nature of the fluorene moiety makes it an excellent building block for creating advanced polymers with tailored electronic and optical properties.

Building Blocks for Conjugated Polymer Semiconductors

Conjugated polymers based on fluorene, known as polyfluorenes, are a significant class of materials in organic electronics. They are synthesized by linking fluorene monomers, often with other aromatic units, to create a polymer chain with a delocalized π-electron system. These polymers are used in a wide array of applications, including OLEDs, polymer solar cells, and sensors. mcmaster.ca

The this compound molecule can be considered a functionalized monomer. The sulfonate groups can be chemically converted to other functional groups, enabling its incorporation into a polymer backbone through various cross-coupling reactions, such as Suzuki or Stille coupling. The inclusion of the bulky naphthyl groups can influence the polymer's morphology and solubility, while the fluorene unit provides the core electronic properties. For instance, introducing different functional units into a polyfluorene backbone is a common strategy to tune the emission color or improve charge injection/transport properties in polymer-based OLEDs. researchgate.net

Synthesis and Characterization of Fluorene-Containing Copolymers and Block Copolymers

The synthesis of fluorene-containing copolymers is a major strategy for tuning the optoelectronic properties of materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Typically, these polymers are synthesized via metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto coupling. For these reactions, the fluorene monomer is functionalized with reactive groups like boronic acid esters or halides at the 2 and 7 positions.

While this compound itself is not typically used as a monomer in polymerization reactions, its core structure, fluorene, is fundamental. The common synthetic route involves monomers like 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) which can be copolymerized with various aromatic dibromides. mdpi.comossila.com For example, the synthesis of the donor-acceptor (D-A) copolymer Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) is achieved by the Suzuki coupling of a fluorene-diboronic acid ester with 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole. mdpi.comnih.govresearchgate.netnih.gov

The characterization of these copolymers involves a range of techniques to determine their structure, molecular weight, thermal stability, and photophysical properties.

| Property | Technique | Typical Findings for Fluorene Copolymers |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Molar masses (Mw) often exceeding 20,000 g/mol are achievable, indicating successful polymerization. nih.govresearchgate.net |

| Thermal Stability | Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition temperatures often above 300-400 °C. nih.gov |

| Optical Properties | UV-Vis & Photoluminescence Spectroscopy | Absorption and emission wavelengths can be tuned across the visible spectrum by selecting appropriate co-monomers. nih.gov |

| Electrochemical Properties | Cyclic Voltammetry (CV) | Determination of HOMO/LUMO energy levels, crucial for designing electronic devices. |

This table is interactive. Click on the headers to sort.

Morphology Control in Semiconducting Polymer Particles via Dispersion Polymerization

The morphology of semiconducting polymers significantly impacts the performance of devices. Dispersion and miniemulsion polymerization are techniques used to produce well-defined polymer nanoparticles with controlled size and morphology. acs.org In this context, surfactants are crucial for stabilizing the particles during synthesis.

A novel approach involves designing monomers that also act as polymerizable surfactants, eliminating the need for external additives that can be difficult to remove and may hinder device performance. nih.gov Research has shown that fluorene monomers functionalized with alkyl sulfate (B86663) side chains, such as 2,7-dibromo-9,9-bis(undecanesulfate)-9H-fluorene, can be copolymerized to create stable, surfactant-free aqueous dispersions of polyfluorenes like PFO and its copolymers. nih.govresearchgate.netnih.gov The incorporation of these charged monomers into the polymer backbone provides electrostatic stabilization to the growing nanoparticles. nih.gov The concentration of this functionalized monomer can be varied to control particle size and the degree of crystallinity. acs.org

While this compound features sulfonate groups, its structure with large, rigid naphthyl esters is not suited for the flexible, amphiphilic nature required of a polymerizable surfactant in this specific synthetic methodology. However, this research highlights the versatility of the fluorene scaffold, where strategic placement of sulfonate-related functional groups can be used to control polymer morphology at the nanoscale.

Fabrication of Polyrotaxanes for Tunable Photophysical and Thermal Properties

Polyrotaxanes are mechanically interlocked molecules consisting of polymer chains threaded through macrocycles. This architecture can enhance the properties of conjugated polymers by insulating the polymer backbone, which can prevent aggregation-induced fluorescence quenching and improve solubility and thermal stability. mdpi.com

The fabrication of fluorene-based polyrotaxanes typically involves the polymerization of fluorene monomers in the presence of a macrocycle, such as a cyclodextrin (B1172386) (CD). For example, a poly[2,7-(9,9-dioctylfluorene-alt-2,7-fluorene/β-CD)] main chain polyrotaxane was synthesized via Suzuki coupling. mdpi.com In this process, the 2,7-dibromofluorene (B93635) monomer first forms an inclusion complex with β-cyclodextrin, which is then polymerized with a fluorene-diboronic acid ester. mdpi.com The resulting polyrotaxane shows modified solubility and thermal characteristics compared to the non-interlocked parent polymer. mdpi.com Although research has not specifically reported the use of this compound in this context, the general principle demonstrates how the fluorene unit serves as a versatile guest component for the construction of complex supramolecular architectures with tunable properties.

Advanced Dye and Fluorophore Chemistry

The strong electron-accepting nature of the sulfonyl groups in fluorene-2,7-disulfonate derivatives makes them excellent building blocks for donor-acceptor (D-A) dyes. The di(2-naphthyl) ester provides a large, sterically demanding, and electronically active group that can further influence the dye's properties.

Design and Synthesis of Merocyanine (B1260669) Dyes with Fluorene-Disulfonate Scaffolds

Merocyanine dyes are a class of D-A molecules characterized by a charge-neutral polyene-like ground state and a more polar, zwitterionic excited state. They are known for their strong and environmentally sensitive absorption and emission properties. The fluorene-2,7-disulfonate scaffold serves as a powerful electron-accepting core for the synthesis of these dyes.

Research has demonstrated the synthesis of di-, tetra-, and hexamethine merocyanines using fluorene disulfonate esters, such as diphenyl 9H-fluorene-2,7-disulfonate, which is a close analog of the di(2-naphthyl) ester. researchgate.net The synthesis involves the condensation of the fluorene derivative with various heterocyclic fragments that act as the electron-donor part of the dye. researchgate.net The electron-donating strength of the heterocyclic moiety can be varied to fine-tune the dye's spectral properties. researchgate.net

| Heterocyclic Donor | Electron-Donating Strength | Resulting Dye Characteristics |

| Indolylidene | Moderate | Intermediate charge transfer, solvatochromic |

| Benzothiazolylidene | Moderate | Tunable absorption in the visible range |

| 2,6-Diphenylpyridine | Strong | Pronounced intramolecular charge transfer, strong solvatochromism |

This table is interactive. Click on the headers to sort.

The synthetic methodology provides a pathway to deeply colored polymethine dyes whose absorption can be systematically controlled by the choice of the donor group and the length of the polymethine chain. researchgate.net

Intramolecular Charge Transfer (ICT) Phenomena in Fluorene-Based Dyes

The significant electronic push-pull character in merocyanine dyes derived from the fluorene-disulfonate scaffold leads to strong intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon is central to their unique optical properties. When the dye absorbs a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily located on the donor fragment, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting fluorene-disulfonate core.

This charge redistribution results in a large change in the dipole moment between the ground and excited states, leading to pronounced solvatochromism—a shift in absorption or emission spectra with changing solvent polarity. researchgate.net Dyes based on fluorene-disulfonate acceptors have been shown to exhibit positive, negative, or even reverse solvatochromism depending on the electronic nature of the donor and the solvent environment. researchgate.net The study of these ICT phenomena is often supported by quantum chemical calculations (DFT and TDDFT) to analyze the electronic structure and transitions. researchgate.net Furthermore, the formation of charge-transfer complexes between fluorene-2,7-disulfonic acid derivatives and electron donors like anthracene (B1667546) has been studied, confirming the strong electron-accepting capability of this scaffold. rsc.org

Chemical Sensing and Chemoresponsive Materials

Fluorene and its derivatives are highly fluorescent, making them ideal candidates for the development of chemical sensors. The sensing mechanism often relies on the modulation of the fluorene's fluorescence upon interaction with a specific analyte. This can occur through processes like fluorescence quenching, enhancement, or ratiometric changes, often triggered by photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

While specific studies detailing the use of this compound as a chemical sensor are not prevalent, the broader family of fluorene-based materials is widely used. For instance, conjugated microporous polymers based on fluorene have been designed for the highly sensitive detection of nitroaromatic compounds through fluorescence quenching. nih.gov In other work, fluorenone-based sensors, which are oxidized derivatives of fluorene, have been developed for the selective detection of iodide ions via fluorescence enhancement, a process that involves the inhibition of intramolecular charge transfer. nih.gov Similarly, fluorene-based polymers incorporating specific receptor units have been synthesized for the selective "turn-on" detection of lead ions in water. researchgate.net

These examples demonstrate the utility of the fluorene core as a signaling unit in chemoresponsive materials. The design of a sensor based on this compound would likely involve its functionalization with a specific receptor moiety capable of selectively binding to a target analyte, thereby modulating the photophysical properties of the fluorene-disulfonate core.

Fluorescence Quenching Mechanisms for Analyte Detection (e.g., Nitroaromatic Herbicides)

The detection of nitroaromatic compounds, a class of chemicals prevalent in explosives and some herbicides, is a significant area of research for environmental monitoring and security. Fluorene-based compounds are recognized for their strong fluorescence, which can be effectively quenched by electron-deficient nitroaromatic molecules, making them suitable candidates for fluorescent sensors.

The primary mechanism for this sensing capability is photoinduced electron transfer (PET). Upon excitation by UV light, the fluorene derivative (the fluorophore) reaches an excited state. If an electron-accepting molecule, such as a nitroaromatic compound (the analyte or quencher), is in close proximity, an electron can be transferred from the excited fluorophore to the analyte. This transfer process provides a non-radiative pathway for the fluorophore to return to its ground state, resulting in a decrease, or "quenching," of its fluorescence intensity. The efficiency of this quenching is directly related to the concentration of the nitroaromatic analyte, allowing for quantitative detection.

Research into fluorescent probes for nitroaromatic compounds has demonstrated the viability of this approach. For instance, studies on various fluorene-based and naphthalene-based fluorescent materials have shown their effectiveness in detecting nitroaromatics through significant fluorescence quenching. nih.gov The quenching efficiency can be quantified using the Stern-Volmer equation, which relates the change in fluorescence intensity to the concentration of the quencher. nih.gov While direct studies on this compound for herbicide detection are not prevalent, the established principles of fluorescence quenching by nitroaromatics in similar compounds suggest its potential utility in this application. The bulky naphthyl groups could enhance π-π stacking interactions with aromatic analytes, potentially increasing the sensitivity and selectivity of detection.

Membrane Technology

In the field of membrane technology, particularly for energy applications like fuel cells, the development of materials with high proton conductivity, good mechanical strength, and excellent thermal and chemical stability is crucial. The incorporation of sulfonic acid groups into robust polymer backbones is a key strategy for creating proton exchange membranes (PEMs).

Sulfonated Polyimides as Proton Conductive Membranes for Fuel Cell Applications

Sulfonated polyimides (SPIs) are a promising class of materials for proton exchange membranes in fuel cells, offering an alternative to perfluorinated polymers like Nafion®. psu.edu These materials derive their proton conductivity from the sulfonic acid (-SO₃H) groups, which facilitate the transport of protons across the membrane. The polyimide backbone provides high thermal stability and mechanical strength.

While research specifically incorporating this compound into polyimides is limited, extensive studies have been conducted on structurally similar sulfonated fluorene-containing diamines for fuel cell applications. A notable example is 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid (BAPFDS), a monomer used to synthesize a series of sulfonated polyimides. researchgate.nettaylorfrancis.com These studies provide significant insight into how the fluorene disulfonate moiety contributes to membrane properties.

The introduction of the bulky, cardo fluorene structure into the polyimide backbone enhances the polymer's solubility and creates additional free volume, which can facilitate the formation of hydrophilic channels for proton transport. researchgate.nettaylorfrancis.com Research on polyimides synthesized from BAPFDS and 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) has shown that these membranes possess excellent water stability and high proton conductivity, often comparable to or even exceeding that of Nafion® 117, especially at high humidity levels. researchgate.nettaylorfrancis.com

The key performance indicators for these membranes are the ion exchange capacity (IEC), which measures the concentration of sulfonic acid groups, and proton conductivity. A higher IEC generally leads to higher proton conductivity. taylorfrancis.com The table below summarizes the properties of a homopolyimide membrane (NTDA-BAPFDS) derived from a fluorene disulfonic acid monomer, illustrating its potential for fuel cell applications.

| Property | Value | Conditions | Reference |

| Ion Exchange Capacity (IEC) | 2.13 meq/g | Titration | researchgate.net |

| Proton Conductivity | ~0.1 S/cm | 100% Relative Humidity | researchgate.net |

| Water Stability | Stable | Soaked in 80°C water | taylorfrancis.com |

| Thermal Stability | Stable up to ~340°C | Thermogravimetric Analysis | taylorfrancis.com |

These findings underscore the significant contribution of the sulfonated fluorene moiety to creating highly conductive and stable proton exchange membranes. The structural characteristics of this compound suggest that its integration into polyimide structures could similarly yield membranes with desirable properties for fuel cell technology.

Structure Property Relationships in Di 2 Naphthyl 9h Fluorene 2,7 Disulfonate Systems

Influence of Naphthyl Substitution on Electronic and Optical Properties

The attachment of 2-naphthyl groups to the fluorene (B118485) core significantly alters the electronic and optical characteristics of the molecule. This substitution extends the π-conjugated system, which typically results in a shift to longer wavelengths (red-shift) in both absorption and emission spectra when compared to an unsubstituted fluorene core. This is a direct consequence of a reduced energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Effects of Substituents at the 9-Position of the Fluorene Core on Photochemistry and Reactivity

The 9-position of the fluorene unit is a pivotal site for chemical modification that profoundly influences the material's photochemistry and reactivity. While the subject compound is a 9H-fluorene, this position is frequently functionalized to prevent the formation of undesirable low-energy green emission bands in polyfluorenes, which is often caused by photo-oxidation at this site leading to fluorenone defects. 20.210.105

Introducing bulky substituents at the 9-position, such as alkyl or aryl groups, can enhance the material's solubility and improve photostability by sterically hindering oxidative degradation. 20.210.105wikipedia.org For example, spiro-functionalization at the C-9 position has been shown to significantly improve the spectral quality and thermal stability of polyfluorene derivatives. 20.210.105 Modifications at this position can also alter the planarity of the molecule; moving from a sp³-hybridized carbon with two substituents to a sp²-hybridized carbon via reactions like the Knoevenagel condensation can planarize that part of the molecule, significantly changing the electronic properties and reducing the energy gap. mdpi.comnih.gov Such structural changes have been shown to dramatically affect electrochemical properties, leading to a reduced energy gap and lower oxidation potentials. mdpi.comnih.govresearchgate.net

Impact of Sulfonate Groups and Their Derivatization on Material Performance

The sulfonate (SO₃⁻) groups at the 2 and 7 positions of the fluorene core are critical functional moieties. These groups impart water solubility, a key characteristic for applications in aqueous environments, such as biosensors or water-soluble conjugated polymers for solution-processed electronics. mdpi.com The introduction of sulfonic acid groups is a common strategy to create proton exchange membranes (PEMs) for fuel cells, as they facilitate proton transport. bwise.krmdpi.com

The concentration of these sulfonate groups directly influences properties like ion exchange capacity (IEC) and water uptake; as the concentration of sulfonic groups increases, so does the IEC. mdpi.comresearchgate.net This, in turn, generally leads to higher proton conductivity. mdpi.comresearchgate.net Derivatization of these sulfonate groups, for instance, into sulfonamides, creates new compounds with different properties and potential applications. nih.gov The strong electron-withdrawing nature of the sulfonate group can also lower the HOMO and LUMO energy levels, which is advantageous for creating materials with specific electron-transporting characteristics. nih.gov

Correlation between Molecular Structure and Charge Transport Efficiency

The efficiency of charge transport in materials based on di(2-naphthyl) 9H-fluorene-2,7-disulfonate is fundamentally tied to its molecular structure and solid-state packing. Efficient charge transport in organic semiconductors is dependent on significant orbital overlap between adjacent molecules. The rigid and planar nature of the fluorene core is conducive to π-π stacking, a primary mechanism for intermolecular charge hopping. nih.govresearchgate.net

Studies on π-stacked fluorene systems indicate that they tend to favor hole transport over electron transport. nih.govresearchgate.net The arrangement of molecules, evolving from a herringbone pattern toward a π-stacking formation under pressure, can dramatically alter the electronic structure and lead to effective hole masses comparable to conventional semiconductors. aps.org The mechanism of charge transport can shift from a superexchange (coherent) mechanism at short distances to an incoherent hopping mechanism at longer distances in oligofluorene chains. nih.gov The introduction of substituents can also influence charge transport; for example, fluorenone derivatives are explored as electron-transporting materials due to their favorable electronic properties. rsc.org

Relationship between Molecular Architecture and Thermal Stability (e.g., in Polymeric Systems)

The thermal stability of materials incorporating the this compound structure is crucial for their use in electronic devices. The inherent rigidity of the aromatic fluorene and naphthyl units contributes to high thermal stability. wikipedia.orgmdpi.com Polyfluorenes are recognized for their high thermal stability and high glass transition temperatures (Tg). 20.210.105wikipedia.orgmdpi.com

The introduction of a rigid conjugated structure, such as the fluorene ring, into a polymer backbone can reduce thermal decomposition rates and increase the residual mass fraction at high temperatures. mdpi.com For instance, certain fluorene-based polymers exhibit no clear thermal transitions in differential scanning calorimetry (DSC) measurements below the onset of degradative weight loss, which can be as high as 367°C. aip.org In some cases, the 5% weight loss temperature (Td5%) for copolyimides containing fluorene structures can reach up to 550°C. mdpi.com The substitution at the 9-position also plays a role; spiro-functionalization, for example, can enhance thermal stability by increasing the glass transition temperature. 20.210.105acs.org

| Polymer System | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Notes |

| Poly(dioctylfluorene) (PDHF) | ~80 °C acs.org | ~400 °C (in N₂) | - |

| Spiro-functionalized Polyfluorene (PDOFBSF) | ~105 °C acs.org | - | Higher Tg contributes to improved thermal spectral stability compared to PDHF. acs.org |

| Fluorene-based Copolyimides | 275 - 305 °C mdpi.com | Td5% up to 550 °C mdpi.com | Rigid fluorene structure enhances thermal stability. mdpi.com |

| Poly(9-spiro(10,10-bis(2-ethylhexyl)-10H-anthracene)-fluorene) (PEHSAF) | No clear Tg observed aip.org | Td at 367 °C aip.org | High morphological stability. aip.org |

This table provides illustrative data from various fluorene-based systems to demonstrate general trends.

Modulating Conjugation Length and Electronic Band Gaps through Polymerization

Polymerization is a key method for tuning the electronic properties of fluorene-based materials. Increasing the number of repeating monomer units in a polymer chain extends the π-electron delocalization, known as the effective conjugation length. wikipedia.orgcore.ac.uk This increased conjugation leads to a smaller HOMO-LUMO gap, which is directly observable as a red-shift in the material's absorption and emission spectra. wikipedia.orgresearchgate.net

This principle allows for the deliberate tuning of a material's color and electronic band gap. wikipedia.org For example, by controlling the degree of polymerization or by copolymerizing with other monomers, the emission color of polyfluorenes can be adjusted across the visible spectrum. wikipedia.org The planarity of the polymer chain, influenced by substituents and processing conditions, also affects the conjugation length; more planar conformations generally lead to longer effective conjugation and red-shifted absorption. core.ac.uk However, factors such as steric hindrance from bulky side chains can decrease the coplanarity between adjacent units, leading to a blue-shift in absorption and a larger band gap. 20.210.105

| Compound/Polymer | Absorption Peak (λmax) | Band Gap (Eg) | Key Structural Feature |

| Poly(9,9-di-n-hexyl-2,7-fluorene-alt-co-1,4-phenylene) with hexyl side chains on phenylene | 324 nm 20.210.105 | 3.25 eV 20.210.105 | Steric hindrance from hexyl chains on phenylene decreases coplanarity. 20.210.105 |

| Poly(9,9-di-n-hexyl-2,7-fluorene-alt-co-1,4-phenylene) with alkoxy side chains on phenylene | ~372 nm 20.210.105 | 2.92 eV 20.210.105 | Stronger electron-donating alkoxy groups and less steric hindrance lead to a red-shift. 20.210.105 |

| Dibenzofulvene derivative (A-0, unsubstituted fluorene) | - | 4.90 eV (calculated) mdpi.com | Reference fluorene structure. mdpi.com |

| Dibenzofulvene derivatives (A-1 to A-6) with N-donor substituents at C9 | 299–414 nm mdpi.com | 2.13–2.80 eV (calculated) mdpi.com | Modification at the 9-position significantly reduces the energy gap. mdpi.com |

This table presents selected data to illustrate the impact of structural modifications on electronic properties.

Reaction Mechanisms and Pathways

Mechanistic Studies of Functionalization Reactions on the Fluorene (B118485) Core

The fluorene core of di(2-naphthyl) 9H-fluorene-2,7-disulfonate offers several sites for functionalization. The most reactive of these is the C9 position, due to the acidity of its methylene (B1212753) protons (pKa ≈ 22.6 in DMSO). wikipedia.org Deprotonation at this site by a suitable base generates a stable, orange-colored fluorenyl anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of substituents at the C9 position. wikipedia.org

Functionalization can also occur on the aromatic rings of the fluorene skeleton, although this is generally more challenging. Electrophilic aromatic substitution reactions, for instance, are influenced by the directing effects of the existing sulfonate groups. In fluorene-2,7-disulfonic acid, these groups are deactivating and meta-directing. rsc.org However, the bulky naphthyl groups in this compound would likely exert significant steric hindrance, further complicating substitution reactions on the fluorene rings.

The synthesis of various fluorene derivatives often involves multi-step sequences, which can include reactions like Michael additions, Robinson annulations, and subsequent aromatizations to construct the fluorene framework. mdpi.com Functionalization can also be achieved through the reaction of fluorene derivatives with reagents like N-(hydroxymethyl)phthalimide under Tscherniac-Einhorn conditions. rsc.org

| Reaction Type | Position(s) | Key Intermediates/Reagents | Notes |

| Deprotonation/Alkylation | C9 | Fluorenyl anion, Alkyl halides | The acidity of the C9 protons facilitates this reaction. |

| Electrophilic Aromatic Substitution | Aromatic Rings | Nitrating agents, Halogens | Directed by existing substituents and influenced by steric hindrance. |

| Cyclization Reactions | Various | - | Used in the synthesis of the fluorene core itself. mdpi.com |

This table provides a summary of potential functionalization reactions on the fluorene core, based on general fluorene chemistry.

Understanding Photo-Induced Processes (e.g., Photodecomposition, Energy Transfer)

The photochemical behavior of this compound is expected to be rich and complex, owing to the presence of multiple chromophores (fluorene and naphthyl groups) and the reactive sulfonate ester linkages.

Photodecomposition: Upon UV irradiation, sulfonate esters can undergo homolytic cleavage of the S-O bond. acs.orgrsc.org In the case of this compound, this would lead to the formation of a fluorenyl-2,7-disulfonyl diradical and two naphthoxy radicals. These highly reactive radical species can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent or other molecules, or rearrangement. acs.org For example, phenolic sulfonate esters are known to undergo a photo-Fries type rearrangement. acs.org Another potential decomposition pathway involves the extrusion of sulfur dioxide, particularly in benzylic sulfonates. acs.org The photodegradation of aromatic esters can also be influenced by the length of the alkyl chain, with longer chains sometimes facilitating easier removal. frontiersin.org

Energy Transfer: The fluorene and naphthyl units within the molecule can act as donor and acceptor chromophores, respectively, facilitating intramolecular energy transfer. In fluorene-based systems, efficient energy transfer can occur, often following the Förster resonance energy transfer (FRET) mechanism. nih.govresearchgate.netkyoto-u.ac.jp The efficiency of this transfer is highly dependent on the spectral overlap between the donor emission and acceptor absorption, as well as the distance and orientation between the two moieties. In nanoparticles composed of fluorene derivatives, energy transfer dynamics are also influenced by the phase segregation of donor and acceptor molecules. nih.gov

| Photo-Induced Process | Key Intermediates | Potential Products |

| Photodecomposition (S-O cleavage) | Fluorenyl-2,7-disulfonyl diradical, Naphthoxy radicals | Fluorene-2,7-disulfonic acid, Naphthols, Rearrangement products |

| Energy Transfer | Excited state fluorene, Ground state naphthyl | Excited state naphthyl, Fluorene emission quenching |

This table outlines the likely photo-induced processes for this compound based on the known photochemistry of its components.

Charge Transfer Mechanisms in Organic Electronic Devices

Fluorene derivatives are widely used in organic electronics due to their excellent charge transport properties and high thermal stability. rsc.orgnih.gov The incorporation of both electron-donating and electron-accepting moieties into a single molecule can lead to bipolar charge transport materials. nih.gov In the case of this compound, the fluorene core can act as a charge-transporting unit.

In organic light-emitting diodes (OLEDs), charge carrier dynamics are complex and can involve processes like trap-assisted recombination and Langevin-type recombination. The mobility of both holes and electrons is crucial for device performance. In some fluorene-based bipolar materials, hole mobilities have been measured in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹, with electron mobilities being about an order of magnitude lower. nih.gov

Radical and Carbocation Intermediates in Photochemical Transformations

As discussed in the context of photodecomposition, the photochemical reactions of this compound are likely to involve radical intermediates. The homolytic cleavage of the S-O bond upon UV irradiation is a primary pathway to generate radical species. acs.orgrsc.org The fluorenyl radical itself can be generated photochemically from 9-substituted fluorenols. nih.gov Furthermore, fluorene can act as a radical initiator in its deprotonated form under photochemical conditions to promote single electron transfer (SET) reactions. rsc.org

The formation of radical pairs in crystalline fluorene doped with acridine (B1665455) has been observed upon irradiation, suggesting that hydrogen atom transfer can be a facile process. umich.edu In some photochemical reactions of fluorene derivatives, the initial step is the homolysis of a π-bond to form a diradical species, which can then undergo further reactions like cyclization and hydrogen atom transfer. nih.govacs.org

Carbocation intermediates, while perhaps less common than radicals in the photochemistry of this specific compound, can also play a role in the reactions of fluorene derivatives. For instance, the lability of isopropyl sulfonate esters under acidic conditions is attributed to the formation of a stabilized secondary carbocation. nih.gov In certain contexts, highly reactive α-fluorocarbocations have been shown to be involved in unusual chemical transformations. nih.gov

| Intermediate | Formation Pathway | Subsequent Reactions |

| Fluorenyl Radical | Photolysis of 9-substituted fluorenols; H-abstraction from fluorene | Dimerization, Reaction with solvent, Electron transfer |

| Naphthoxy Radical | Homolytic cleavage of S-O bond in naphthyl sulfonate ester | Hydrogen abstraction, Rearrangement |

| Diradical Species | Homolysis of a π-bond in the fluorene core | Cyclization, Hydrogen atom transfer |

| Carbocation | Heterolytic cleavage under certain (e.g., acidic) conditions | Nucleophilic attack, Rearrangement |